

Properties of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

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Compound of Interest

2-(3,4-

Compound Name: *Epoxycyclohexyl)ethyltrimethoxysilane*

ane

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An In-Depth Technical Guide to **2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane**: Properties, Reactions, and Applications

Abstract

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane (CAS No. 3388-04-3) is a bifunctional organosilane possessing a reactive cycloaliphatic epoxy group and a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic materials (such as glass, metals, and minerals) and organic polymers. Its primary roles include serving as a potent adhesion promoter, a crosslinking agent, and a surface modifier in a wide array of advanced material applications.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reaction mechanisms, and key applications, with a focus on methodologies relevant to researchers and scientists in materials development.

Physicochemical and General Properties

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a colorless to light-straw-colored liquid characterized by its dual reactivity.^{[3][4]} The trimethoxysilyl moiety is susceptible to hydrolysis, forming reactive silanol groups, while the epoxy ring can undergo polymerization or react with various nucleophiles.^[5] This dual nature is fundamental to its function as a coupling agent.^[3]

The cycloaliphatic epoxy group is noted to be more reactive than glycidoxypropyl-based systems, particularly in UV-initiated polymerizations.[6]

Table 1: Key Physicochemical Properties of **2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane**

| Property | Value | Source(s) |
|-------------------|--|-----------|
| CAS Number | 3388-04-3 | [6][7] |
| Molecular Formula | C ₁₁ H ₂₂ O ₄ Si | [6][7] |
| Molecular Weight | 246.38 g/mol | [6][7] |
| Appearance | Clear, colorless to light yellow liquid | [3][4][5] |
| Density | 1.065 g/mL at 25 °C | [5][6] |
| Boiling Point | 95-97 °C at 0.25 mmHg | [5][6] |
| Refractive Index | 1.449 @ 20 °C | [5][6] |
| Flash Point | 146 °C | [5][6] |
| Viscosity | 5.2 cSt at 25 °C | [6] |
| Solubility | Soluble in common organic solvents; reacts with water. | [4] |

Synthesis and Reaction Mechanisms

Synthesis

A primary route for synthesizing this silane is the hydrosilylation of 4-vinyl-1-cyclohexene 1,2-epoxide with trimethoxysilane. This reaction is typically catalyzed by a platinum complex, such as a Karstedt or Wilkinson catalyst, to achieve high yields.[8] The reaction involves the addition of the Si-H bond across the vinyl group's double bond.[8]

Core Reaction Mechanisms

The utility of **2-(3,4-Epoxy cyclohexyl)ethyltrimethoxysilane** is rooted in two distinct chemical transformations corresponding to its functional ends.

The trimethoxysilyl group is the inorganic-reactive portion of the molecule. In the presence of water, it undergoes hydrolysis to form silanol (Si-OH) groups, releasing methanol as a byproduct.[5][9] This reaction is catalyzed by either acid or base.[10] These silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent Si-O-Substrate bonds.[9][11] Furthermore, they can self-condense with other silanol groups to form a durable, crosslinked polysiloxane network (Si-O-Si).[9]

Figure 1: Hydrolysis and Condensation Pathway

The epoxy group is the organic-reactive portion. This strained three-membered ring can be opened by a variety of nucleophiles or through cationic polymerization.[12][13]

- Under basic or nucleophilic conditions (e.g., with amines, hydroxides), the reaction proceeds via an SN2 mechanism. The nucleophile attacks the least sterically hindered carbon of the epoxy ring.[14][15] This is a common curing reaction in epoxy resin systems where an amine hardener attacks the epoxy group, leading to crosslinking.[5]
- Under acidic conditions, the epoxy oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[14][16]

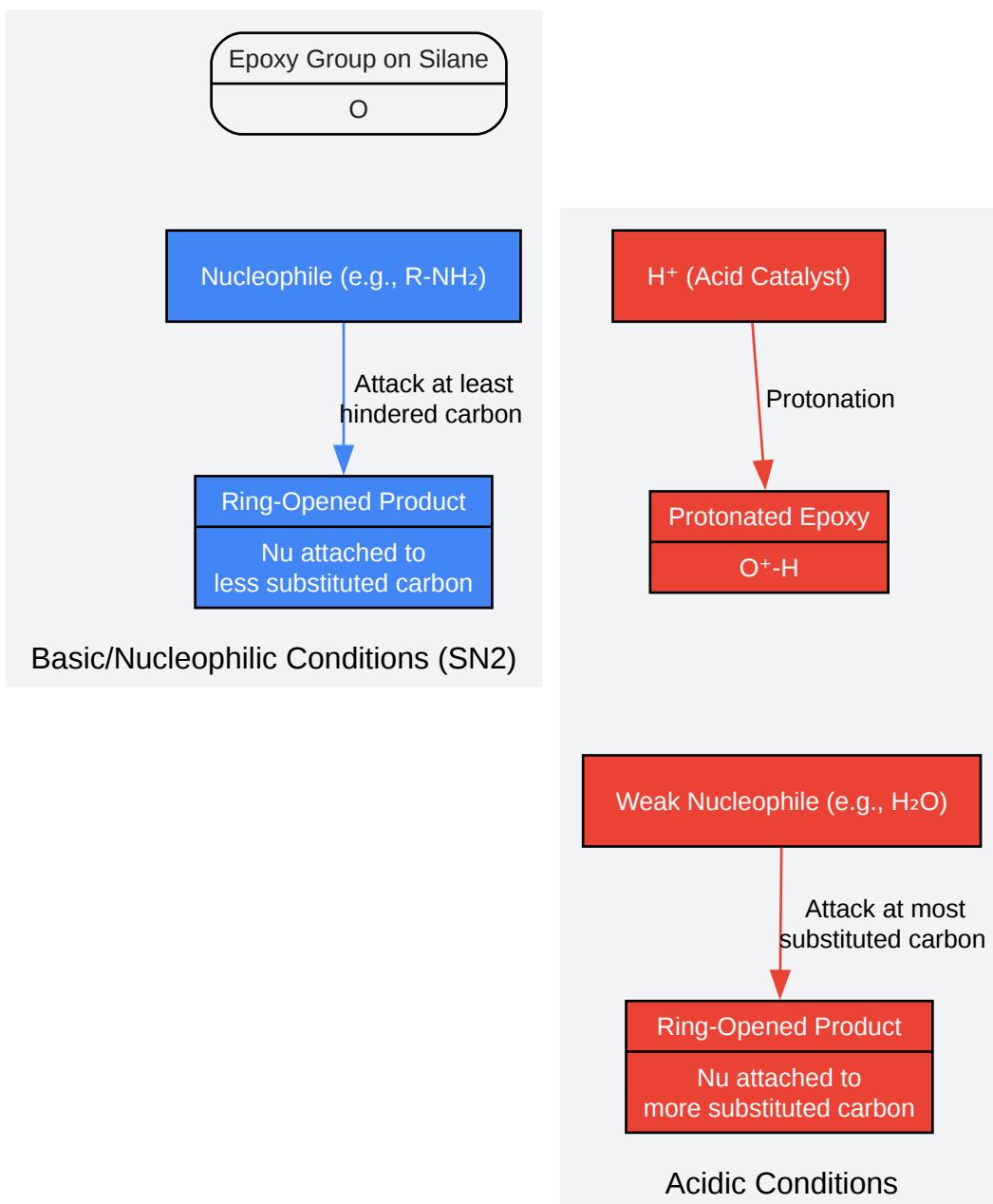


Figure 2: Epoxy Ring-Opening Mechanisms

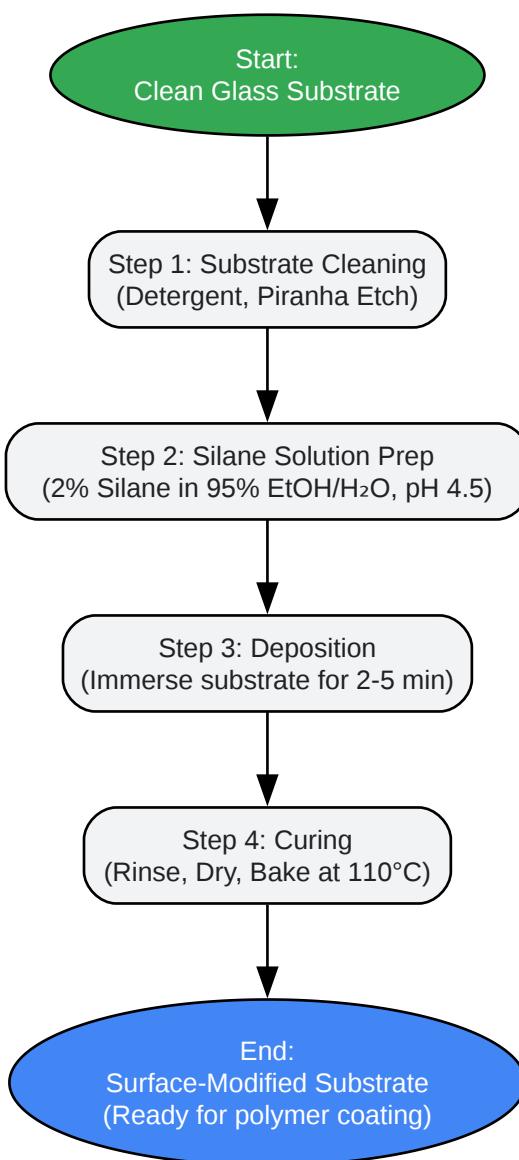


Figure 3: Experimental Workflow for Surface Modification

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